N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)pentanohydrazide
N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)pentanohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0383009
InChI:
InChI=1S/C18H18BrClN2O3/c1-2-3-17(25-15-7-5-14(20)6-8-15)18(24)22-21-11-12-10-13(19)4-9-16(12)23/h4-11,17,23H,2-3H2,1H3,(H,22,24)/b21-11+
SMILES:
CCCC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)OC2=CC=C(C=C2)Cl
Molecular Formula:
C18H18BrClN2O3
Molecular Weight:
425.7g/mol
N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)pentanohydrazide
CAS No.:
Cat. No.: VC0383009
Molecular Formula: C18H18BrClN2O3
Molecular Weight: 425.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18BrClN2O3 |
|---|---|
| Molecular Weight | 425.7g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-chlorophenoxy)pentanamide |
| Standard InChI | InChI=1S/C18H18BrClN2O3/c1-2-3-17(25-15-7-5-14(20)6-8-15)18(24)22-21-11-12-10-13(19)4-9-16(12)23/h4-11,17,23H,2-3H2,1H3,(H,22,24)/b21-11+ |
| Standard InChI Key | DSLJOXWSUWDKAV-SRZZPIQSSA-N |
| SMILES | CCCC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)OC2=CC=C(C=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator